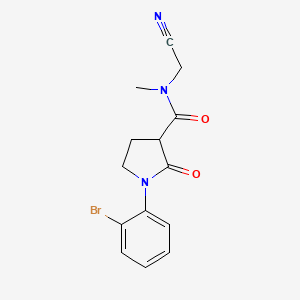

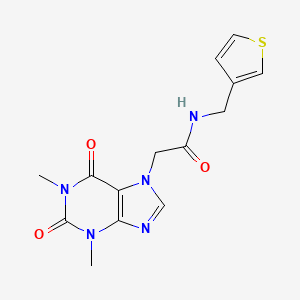

![molecular formula C21H22N2O2 B2356347 3-[2-甲基-4-(2-甲基丙氧基)苯基]-1-苯基-1H-吡唑-4-甲醛 CAS No. 956954-70-4](/img/structure/B2356347.png)

3-[2-甲基-4-(2-甲基丙氧基)苯基]-1-苯基-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as MPP or MPPA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. In

科学研究应用

合成和结构分析

- 徐和石(2011)合成了一种相关化合物,5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛,并使用 X 射线衍射分析了其晶体结构。这项研究有助于了解类似吡唑衍生物的结构性质 (Xu & Shi, 2011)。

生物活性

- Bhat 等人(2016)合成了一系列具有潜在抗菌和抗氧化活性的吡唑-4-甲醛化合物。这表明类似化合物在开发新的抗菌剂中的应用 (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016)。

在超分子组装中的应用

- Cuartas 等人(2017)报道了由类似吡唑前体合成和还原双吡唑的分子结构,突出了其在超分子化学领域的应用 (Cuartas, Insuasty, Cobo, & Glidewell, 2017)。

促进植物生长的作用

- Hassan 等人(2020)利用与 3-[2-甲基-4-(2-甲基丙氧基)苯基]-1-苯基-1H-吡唑-4-甲醛在结构上相关的化合物合成具有促进植物生长的作用的新化合物,显示了此类化合物的潜在农业应用 (Hassan, Alzandi, & Hassan, 2020)。

抗氧化和抗菌特性

- Gurunanjappa 等人(2017)合成了具有抗菌和抗氧化特性的甲酰吡唑类似物,证明了吡唑衍生物在药物应用中的潜力 (Gurunanjappa, Kameshwar, & Kariyappa, 2017)。

化学合成和表征

- Hamed 等人(2020)使用吡唑衍生物合成了壳聚糖的席夫碱,并表征了它们的抗菌活性,说明了这些化合物在化学合成和生物应用中的多功能性 (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020)。

作用机制

Target of Action

The compound “3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde” is structurally similar to Febuxostat , a well-known xanthine oxidase inhibitor. Therefore, it’s plausible that this compound may also target the xanthine oxidase enzyme . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a key process in purine metabolism .

Mode of Action

As a potential xanthine oxidase inhibitor, this compound could bind to the molybdenum-pterin center of the enzyme, thereby inhibiting its activity . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, reducing the levels of uric acid in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine degradation pathway . By inhibiting xanthine oxidase, the compound prevents the final steps of purine degradation, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . This results in lower uric acid levels and an accumulation of hypoxanthine and xanthine .

Pharmacokinetics

Febuxostat has good oral bioavailability and is extensively metabolized in the liver . The mean apparent total clearance of Febuxostat ranged from 10 to 12 L/h following oral administration of single doses .

Result of Action

The primary molecular effect of this compound’s action would be the reduction of uric acid levels in the body . On a cellular level, this could prevent the formation of uric acid crystals, which cause gout . Therefore, the compound could potentially be used in the treatment of conditions related to hyperuricemia, such as gout .

属性

IUPAC Name |

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-15(2)14-25-19-9-10-20(16(3)11-19)21-17(13-24)12-23(22-21)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMOGOHIVBBCNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

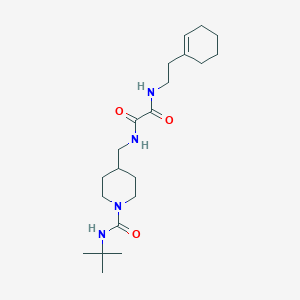

![1-(4-Chlorophenyl)-3-[[[(4-chlorophenyl)carbamoylamino]methyldisulfanyl]methyl]urea](/img/structure/B2356264.png)

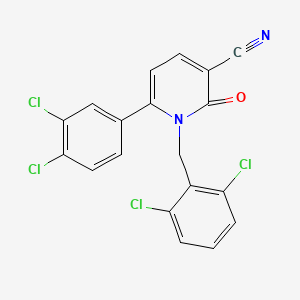

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2356269.png)

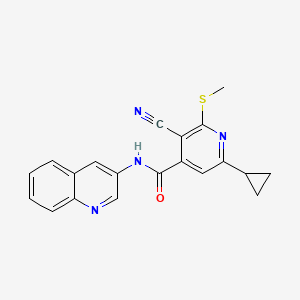

![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2356278.png)

![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)

![3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2356285.png)